Diagnostic Specificity in Exhaled Breath for COVID-19 ARDS
2,4-Octadiene is one of four key volatile compounds enabling the differentiation of critically ill COVID-19 patients from those with non-COVID-19 Acute Respiratory Distress Syndrome (ARDS) with high diagnostic accuracy. This establishes it as a disease-specific biomarker rather than a generic marker of inflammation. [1]
| Evidence Dimension | Diagnostic Accuracy (AUC) for differentiating COVID-19 vs. non-COVID-19 ARDS |
|---|---|
| Target Compound Data | Part of a 4-compound panel (methylpent-2-enal, 2,4-octadiene, 1-chloroheptane, nonanal) |
| Comparator Or Baseline | Non-COVID-19 ARDS patient cohort |
| Quantified Difference | Model accuracy: 93% (Sensitivity: 90%, Specificity: 94%, AUC: 0.94-0.98) |
| Conditions | Prospective observational study of 40 mechanically ventilated adults in ICU; exhaled breath analyzed by PTR-ToF-MS. |
Why This Matters
Procurement of high-purity 2,4-octadiene is essential for developing and validating diagnostic assays, breath sensor calibration, or clinical metabolomics studies where this specific molecule is a validated biomarker, precluding substitution.
- [1] Grassin-Delyle, S., Roquencourt, C., Moine, P., Saffroy, G., Carn, S., et al. (2021). Metabolomics of exhaled breath in critically ill COVID-19 patients: A pilot study. EBioMedicine, 63, 103154. View Source
